molecular formula C18H19N3O4S2 B2727025 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-96-3

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2727025
CAS No.: 868217-96-3
M. Wt: 405.49
InChI Key: NKKZGEZRUNCYON-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both sulfanyl and sulfonyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfanyl group: This step involves the reaction of 2,5-dimethylphenylmethyl chloride with a thiol compound under basic conditions to form the sulfanyl intermediate.

    Introduction of the sulfonyl group: The sulfanyl intermediate is then reacted with a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base to form the sulfonyl intermediate.

    Cyclization: The final step involves the cyclization of the sulfonyl intermediate with an appropriate reagent, such as an imidazole derivative, under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
  • 2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole

Uniqueness

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activity. This sets it apart from similar compounds that may have different substituents, such as methoxy or chloro groups, which can alter their chemical behavior and applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-13-3-4-14(2)15(11-13)12-26-18-19-9-10-20(18)27(24,25)17-7-5-16(6-8-17)21(22)23/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKZGEZRUNCYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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